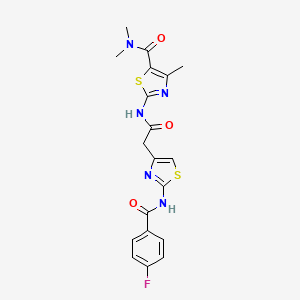

2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[[2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O3S2/c1-10-15(17(28)25(2)3)30-19(21-10)23-14(26)8-13-9-29-18(22-13)24-16(27)11-4-6-12(20)7-5-11/h4-7,9H,8H2,1-3H3,(H,21,23,26)(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHQRWSLCSUZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Overview of the Compound

The compound “2-(2-(2-(4-fluorobenzamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide” is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Several studies have indicated that thiazole derivatives possess significant anticancer properties. The specific compound may act as an inhibitor of certain kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit Traf2- and Nck-interacting kinase (TNIK), which is implicated in various cancers .

The proposed mechanism of action for thiazole derivatives typically involves the modulation of signaling pathways that control cell proliferation and apoptosis. By inhibiting specific kinases or transcription factors, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Modifications such as the introduction of fluorine atoms or amide groups can enhance potency and selectivity against cancer cell lines. For example, the presence of a fluorobenzamide moiety may improve binding affinity to target proteins .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that similar thiazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.

- In Vivo Studies : Animal models treated with thiazole derivatives have shown reduced tumor growth compared to control groups. These studies highlight the potential for these compounds to be developed into effective anticancer therapies.

Data Tables

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : The 4-fluorobenzamido group may enhance binding to hydrophobic pockets in target proteins, as seen in fluorophenyl-containing thiadiazoles .

- N-Alkyl Substitutions : The N,N,4-trimethyl groups on the terminal thiazole could reduce solubility but improve membrane permeability, a trade-off observed in similar N-alkylated thiazoles .

Spectral and Analytical Data Comparison

- IR Spectroscopy : The target compound’s carbonyl stretches (C=O at ~1663–1682 cm⁻¹) align with hydrazinecarbothioamide derivatives in , while the absence of νS-H (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers .

- NMR : The N,N,4-trimethyl groups would produce distinct singlet peaks in ¹H-NMR (δ ~2.5–3.5 ppm), comparable to methyl-substituted thiazoles in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.